molecular formula C11H14FNO B13173581 2-(2-Fluorophenoxy)cyclopentan-1-amine

2-(2-Fluorophenoxy)cyclopentan-1-amine

Cat. No.: B13173581
M. Wt: 195.23 g/mol
InChI Key: FJVNCQVAONNZJP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)cyclopentan-1-amine is a novel compound that has garnered significant interest due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)cyclopentan-1-amine typically involves the reaction of 2-fluorophenol with cyclopentanone to form an intermediate, which is then subjected to reductive amination to yield the final product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a suitable solvent like ethanol or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles like hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated, aminated, or thiolated derivatives.

Scientific Research Applications

2-(2-Fluorophenoxy)cyclopentan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)cyclopentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenoxy group enhances its binding affinity and selectivity, while the cyclopentanamine moiety contributes to its overall stability and reactivity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)cyclopentan-1-amine
  • 2-(2-Bromophenoxy)cyclopentan-1-amine
  • 2-(2-Methylphenoxy)cyclopentan-1-amine

Uniqueness

2-(2-Fluorophenoxy)cyclopentan-1-amine stands out due to the presence of the fluorine atom, which imparts unique electronic properties and reactivity. This fluorinated compound often exhibits enhanced stability, lipophilicity, and bioavailability compared to its non-fluorinated analogs.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-(2-fluorophenoxy)cyclopentan-1-amine

InChI

InChI=1S/C11H14FNO/c12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)13/h1-2,4,6,9,11H,3,5,7,13H2

InChI Key

FJVNCQVAONNZJP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)OC2=CC=CC=C2F)N

Origin of Product

United States

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